Trimethylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trimethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-4-5(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIPNAJXERMYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169760 | |
| Record name | Trimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-01-1 | |
| Record name | Trimethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E72N07R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Trimethylhydrazine
Advanced Synthetic Routes to Trimethylhydrazine
The preparation of this compound can be achieved through various advanced synthetic methodologies. These routes are designed to control the degree and position of methylation on the hydrazine (B178648) framework.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a fundamental strategy for the synthesis of substituted hydrazines. This approach typically involves the reduction of a C=N double bond in a precursor molecule, such as a hydrazone. For the synthesis of this compound, a key intermediate is the formaldehyde (B43269) dimethylhydrazone. The catalytic hydrogenation of this hydrazone over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, yields 1,1,2-trimethylhydrazine. chemistryviews.org
The reaction proceeds by the addition of hydrogen across the double bond of the hydrazone. The choice of catalyst and reaction conditions, including hydrogen pressure and temperature, are critical for achieving high yields and selectivity. chemistryviews.org For instance, the hydrogenation of acetylhydrazone to N'-methyl acethydrazide (B32501) has been studied using a 5% Pd/γ-Al2O3 catalyst, demonstrating the feasibility of such reductions. chemistryviews.org
Table 1: Catalytic Hydrogenation of Hydrazone Precursors
| Precursor | Product | Catalyst | Key Findings |
| Formaldehyde dimethylhydrazone | 1,1,2-Trimethylhydrazine | Pd/C, Raney Nickel | Effective for producing this compound. |
| Acetylhydrazone | N'-methyl acethydrazide | 5% Pd/γ-Al2O3 | Demonstrates the viability of hydrogenating hydrazones to form methylated hydrazides. chemistryviews.org |
| Various Hydrazones | Chiral Hydrazines | Ni(OAc)₂·4H₂O with (R,R)-QuinoxP* ligand | Enables asymmetric hydrogenation to produce chiral hydrazines with high enantioselectivity. researchgate.net |
Reactions Involving Hydrazone Intermediates
Hydrazones are versatile intermediates in organic synthesis and play a crucial role in the preparation of this compound. They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. For instance, 1,1-dimethylhydrazine (B165182) can react with formaldehyde to produce formaldehyde dimethylhydrazone. nih.gov This hydrazone can then be subjected to reduction to yield this compound.
The formation of hydrazones is often a straightforward process. For example, glyoxal (B1671930) can be reacted with unsymmetrical dimethylhydrazine (UDMH) in an aqueous solution to synthesize glyoxal monodimethylhydrazone. nih.gov These hydrazone intermediates can then be utilized in various subsequent reactions, including reductions and cycloadditions, to generate a diverse range of nitrogen-containing compounds. nih.gov
The reactivity of hydrazones can be further exploited in cascade reactions. For example, the catalytic asymmetric hydroformylation of styrenes can be combined with the condensation of the resulting aldehydes with acetohydrazide to form chiral N'-substituted acetohydrazones in a process termed hydrohydrazonemethylation (HHM). acs.org These chiral hydrazones can then be reduced to the corresponding chiral hydrazides and subsequently to chiral hydrazines. acs.org
Alkylation Reactions of Hydrazine Derivatives
Direct alkylation of hydrazine and its derivatives is a common method for synthesizing more substituted hydrazines like this compound. This can be achieved by reacting a less methylated hydrazine with a suitable methylating agent.
One potential precursor for this compound is 1,1-dimethylhydrazine (UDMH). The alkylation of UDMH with a methylating agent would introduce the third methyl group. Similarly, 1,2-dimethylhydrazine (B38074) can be methylated to produce this compound. The choice of alkylating agent and reaction conditions is crucial to control the extent of alkylation and avoid the formation of over-methylated products like tetramethylhydrazine.
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. rsc.orgnih.govorgsyn.org This reductive amination process proceeds via an iminium ion intermediate and results in the formation of a tertiary amine. orgsyn.org This reaction can be applied to the methylation of hydrazine derivatives. For example, 1,1-dimethylhydrazine could potentially be methylated via an Eschweiler-Clarke type reaction to yield this compound. The reaction is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. rsc.org
A significant challenge in the alkylation of hydrazines is achieving selectivity, as multiple reactive nitrogen atoms can lead to a mixture of products. A powerful strategy to overcome this is the use of nitrogen dianions. researchgate.netdtic.milorgsyn.org This method involves the deprotonation of a protected hydrazine derivative using a strong base, such as n-butyllithium, to form a highly reactive dianion. dtic.mil
This dianion can then be selectively alkylated. The regioselectivity of the alkylation can often be controlled by factors such as the nature of the protecting group and the reaction temperature. This approach allows for the sequential introduction of different alkyl groups, providing a high degree of control over the final product. For instance, a protected hydrazine like PhNHNHBoc can be doubly deprotonated and then selectively alkylated. dtic.mil This methodology provides a direct and efficient route to symmetrically or unsymmetrically substituted hydrazines. researchgate.netdtic.mil The use of polyanion strategies, including trianions, has also been reported for the multialkylation of hydrazine derivatives.
Table 2: Selective Alkylation of Hydrazine Derivatives
| Hydrazine Derivative | Base | Alkylating Agent | Key Feature |
| PhNHNHBoc | n-Butyllithium | Alkyl halides | Formation of a nitrogen dianion allows for selective mono- or di-alkylation. dtic.mil |
| Protected Hydrazines | Strong Base | Various electrophiles | Polyanion strategy enables the synthesis of multialkylated hydrazines. |
Stereochemical Considerations in Alkylation
When synthesizing chiral hydrazines, controlling the stereochemistry of the alkylation step is paramount. The use of chiral auxiliaries attached to the hydrazine is a common and effective strategy. These auxiliaries direct the approach of the electrophile to one face of the intermediate azaenolate, leading to a high degree of stereoselectivity. acs.org
For example, chiral N-amino cyclic carbamate (B1207046) (ACC) auxiliaries have been successfully employed in the α-alkylation of ketones via their hydrazones. Density functional theory (DFT) calculations have been used to understand the origins of this stereoselectivity, revealing that steric interactions and conformational effects within the chiral auxiliary-azaenolate complex dictate the stereochemical outcome. acs.org The electrophile preferentially adds to the less-hindered face of the azaenolate intermediate.
The development of catalytic asymmetric methods is another important area. For instance, a nickel-catalyzed asymmetric hydrogenation of hydrazones has been developed for the synthesis of chiral hydrazines, offering an alternative to the use of stoichiometric chiral auxiliaries. researchgate.net
Specialized Synthetic Protocols for Research Scale Production
For research-scale production of this compound and its derivatives, several specialized protocols have been developed. The chloramination process, for example, has been utilized for the synthesis of unsymmetrical dimethylhydrazine (UDMH) and monomethylhydrazine in non-aqueous solvents. This process involves the reaction of chloramine (B81541) with an appropriate amine. The reaction of chloramine with dimethylamine (B145610) is a known industrial route to UDMH.
A study on the chloramination of this compound itself has also been conducted, leading to the formation of 2,2-dimethyltriazanium chloride as the principal product in acetonitrile. The synthesis of various N-substituted hydrazines, including phenylhydrazine (B124118) and N-aminopiperidine, has been achieved by reacting chloramine with the corresponding amines in non-aqueous solvents in the presence of a fixed base. These methods, while often developed for specific hydrazine derivatives, provide a foundation for designing laboratory-scale syntheses of this compound.
A detailed laboratory procedure for the preparation of unsymmetrical dimethylhydrazine hydrochloride involves the reduction of nitrosodimethylamine with zinc dust and acetic acid. Such established procedures for related compounds can be adapted for the synthesis of this compound on a research scale.
Precursor Compounds in this compound Synthesis
The construction of the this compound molecule relies on foundational precursor compounds, primarily hydrazine and its partially methylated forms, which undergo further chemical modification.
Hydrazine and its Methylated Analogs
The fundamental starting point for this compound synthesis is hydrazine (N₂H₄) or its methylated derivatives. adichemistry.com Unsymmetrical dimethylhydrazine (1,1-dimethylhydrazine) is a particularly common and direct precursor. orgsyn.org The synthesis often begins with the controlled methylation of hydrazine to produce intermediates like monomethylhydrazine or 1,1-dimethylhydrazine. These compounds serve as the structural base onto which the final methyl group is added to yield this compound. adichemistry.com
Formaldehyde Dimethylhydrazone as a Key Intermediate
A critical intermediate in several prominent synthetic routes to this compound is formaldehyde dimethylhydrazone, also known as methylenedimethylhydrazine. This compound is typically formed through the condensation reaction of 1,1-dimethylhydrazine with formaldehyde. cdnsciencepub.com The formation of this hydrazone is a key step that prepares the molecule for the final methylation, which is often achieved through reduction.
One established method involves a two-step process starting from 1,1-dimethylhydrazine. Initially, it is reacted to form 1-formyl-2,2-dimethylhydrazine, a related intermediate, which is subsequently reduced to this compound. sciencemadness.org Another common pathway involves the direct catalytic hydrogenation of formaldehyde dimethylhydrazone to yield the final product.
Methylating Agents and Reaction Conditions
The introduction of methyl groups onto the hydrazine framework is accomplished using specific methylating agents under controlled conditions.
For syntheses proceeding through a hydrazone intermediate, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose, capable of reducing the formyl or methylene (B1212753) group of the intermediate to a methyl group. adichemistry.comorganic-chemistry.orgnumberanalytics.com This reaction is typically performed in an anhydrous aprotic solvent such as 1,4-dioxane or diethyl ether to prevent the violent reaction of LiAlH₄ with water. adichemistry.comsciencemadness.org Temperature control is crucial during the addition of the reducing agent to manage the exothermic reaction.
Alternatively, direct methylation of hydrazine or its derivatives can be achieved using agents like methyl iodide or dimethyl sulfate . orgsyn.orgeurekaselect.comrsc.org These reactions exemplify nucleophilic substitution, where the nitrogen atom of the hydrazine attacks the methylating agent. orgsyn.org Such reactions are often performed in solvents like benzene (B151609) and may require heating to proceed to completion. orgsyn.org
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 1-Formyl-2,2-dimethylhydrazine | sciencemadness.org |
| Reagent | Lithium aluminum hydride (LAH) | sciencemadness.org |
| Solvent | 1,4-Dioxane | sciencemadness.org |
| Temperature | Maintained below 45°C during addition, then warmed to 50°C | sciencemadness.org |
| Reaction Time | 5 hours at 50°C | sciencemadness.org |
| Workup Quenching Agent | Propylene glycol | sciencemadness.org |
Efficiency and Scalability of Synthetic Methods for Academic and Industrial Applications
The choice of synthetic method for this compound often depends on the desired scale of production, balancing factors like yield, safety, and operational complexity.
For both academic and industrial applications, a two-step procedure involving the reduction of 1-formyl-2,2-dimethylhydrazine with lithium aluminum hydride has been described as an easily scalable process. sciencemadness.org A key advantage of this method is that it avoids difficult acid-base extractions and provides this compound as a solution that is safe and easy to handle for subsequent reactions. sciencemadness.org This makes it well-suited for producing significant quantities beyond typical laboratory bench-scale.
For industrial-scale production, the catalytic hydrogenation of methylenedimethylhydrazine is another highly regarded method due to its efficiency and scalability. This approach is often favored in industrial settings for its potential to produce large volumes of the target compound effectively.
Reaction Mechanisms and Advanced Reactivity Studies of Trimethylhydrazine
Fundamental Reaction Pathways of Trimethylhydrazine
This compound, as a trisubstituted hydrazine (B178648), displays a range of chemical reactivities influenced by the presence of three methyl groups on its nitrogen framework. Its fundamental reaction pathways are characterized by the interplay of the nucleophilic nature of its lone-pair-bearing nitrogen atoms and its behavior in redox and substitution reactions.
Nucleophilic Characteristics and Reactivity
The nucleophilicity of this compound is a central aspect of its chemical behavior, stemming from the lone pairs of electrons on its two nitrogen atoms. The degree of this nucleophilicity is modulated by the electronic and steric effects of the methyl substituents.
The reactivity of hydrazines, including this compound, is often compared to that of amines, as both classes of compounds feature nucleophilic nitrogen atoms. Kinetic studies on the reactions of various nucleophiles with electrophiles like benzhydrylium ions have provided quantitative comparisons. In general, the nucleophilicity of hydrazines is not uniformly greater than that of structurally similar amines, and the "alpha-effect"—a phenomenon where a nucleophile with an adjacent atom bearing a lone pair is more reactive than predicted by its basicity—is not observed for hydrazines in the same way it is for other nucleophiles. researchgate.netnih.gov For instance, hydrazine itself exhibits a reactivity comparable to that of methylamine (B109427) in both water and acetonitrile. researchgate.netnih.govacs.org
The replacement of a hydrogen atom in ammonia (B1221849) with a methyl group tends to increase nucleophilicity more significantly than the introduction of an amino group (as in forming hydrazine from ammonia). nih.govacs.org However, the presence of adjacent nitrogen atoms in hydrazines creates distinct reactive centers. Research has suggested that this compound is considerably more nucleophilic than tetramethylhydrazine, which is attributed to the availability of the N-H proton and differing steric and electronic environments. researchgate.net
Methyl groups exert a significant, albeit complex, influence on the nucleophilicity of the hydrazine core. These effects are twofold:
Inductive Effect: Methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. mnstate.edu This enhanced electron density makes the lone pairs more available for donation to an electrophile, thereby increasing the intrinsic nucleophilicity of the nitrogen center. mnstate.edu In studies of methylhydrazine, the electron-donating effect of the methyl group renders the methylated nitrogen more electron-rich and, consequently, more nucleophilic. mnstate.edu
Steric Hindrance: Conversely, the physical bulk of methyl groups can impede the approach of the nucleophile to an electrophilic center. masterorganicchemistry.compearson.com This steric hindrance can decrease the observed reaction rate, effectively lowering the compound's practical nucleophilicity. pearson.com
In this compound ((CH₃)₂N-NHCH₃), these effects lead to differential reactivity between the two nitrogen atoms. The dimethyl-substituted nitrogen (N,N-dimethyl) is more electron-rich due to two methyl groups but is also more sterically hindered. The monomethyl-substituted nitrogen (-NHCH₃) is less sterically hindered. Studies on the kinetics of reactions involving substituted hydrazines show that methyl groups increase the reactivity at the α-position (the substituted nitrogen) while decreasing it at the β-position (the adjacent nitrogen). researchgate.netnih.govacs.org
The interplay of these factors is summarized in the following table:
Oxidation Reactions and Derived Products
The oxidation of this compound has been investigated under various conditions. In studies of surface-catalyzed air oxidation in a metal-powder packed tubular flow reactor at 55°C, this compound was found to be essentially unreactive. nasa.gov This contrasts with hydrazine and monomethylhydrazine, which showed significant reactivity under the same conditions. nasa.gov This suggests that the methyl substitution pattern in this compound imparts a higher degree of stability against mild, surface-catalyzed air oxidation. nasa.gov
Oxidation with stronger chemical oxidizing agents can lead to different products. While detailed product analyses for this compound are not extensively documented in readily available literature, the oxidation of other methylated hydrazines provides insight into potential pathways. For example, the reaction of methylhydrazine with certain reagents has been shown to produce oxidation products like sym-hexahydro-1,4-dimethyltetrazine. rsc.org Generally, the oxidation of hydrazines can lead to the formation of nitrogen gas, water, and various organic products depending on the oxidant and conditions. dtic.milnih.gov
Reduction Reactions and Resultant Species
The reduction of hydrazines typically involves the cleavage of the nitrogen-nitrogen single bond, a reaction of significant utility in organic synthesis for the preparation of amines. rsc.org A general method for this transformation is the use of aqueous titanium(III) trichloride (B1173362), which effectively cleaves the N-N bond in a variety of hydrazine derivatives to afford the corresponding amines in good yields. rsc.orgrsc.org
For this compound, this reductive cleavage would be expected to yield two amine products:
Dimethylamine (B145610) ((CH₃)₂NH)
Methylamine (CH₃NH₂)
Conversely, a key method for the synthesis of this compound itself involves a reduction reaction. It was first successfully synthesized by the reduction of N,N-dimethyl-N'-methylenehydrazine using lithium aluminum hydride (LiAlH₄). acs.orgacs.org
Table 2: Expected Products from this compound Reduction
| Reactant | Reducing Agent (Example) | N-N Bond Cleavage Products |
|---|---|---|
| This compound ((CH₃)₂N-NHCH₃) | Titanium(III) trichloride rsc.org | Dimethylamine ((CH₃)₂NH) + Methylamine (CH₃NH₂) |
Substitution Reactions and Functional Group Transformations
In the context of substitution reactions, this compound primarily functions as a nucleophile rather than a substrate. Its lone pairs readily attack electrophilic centers, leading to the displacement of a leaving group on another molecule. For example, this compound reacts with acyl chlorides in nucleophilic acyl substitution reactions to form hydrazides. It also participates in Michael additions with α,β-unsaturated carbonyl compounds, such as the reaction with methyl acrylate (B77674) to form methyl 2,3-dimethyl-2,3-diazahexanoate. These reactions are functional group transformations where the this compound moiety is incorporated into a larger molecule.
Direct substitution on the this compound molecule itself, such as replacing one of its methyl groups, is less commonly described. The primary reactivity pathway involves leveraging its nucleophilic character to form new bonds at one of its nitrogen atoms.
Mechanistic Investigations of this compound Reactions
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. For this compound, this involves understanding the sequence of elementary steps, identifying intermediates, and characterizing transition states that govern the reaction rate and product distribution. While detailed mechanistic studies specifically on this compound are not widely available in publicly accessible literature, the reactivity of related alkylhydrazines provides a basis for discussion. researchgate.netmdpi.com
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic studies on substituted hydrazines show that alkyl groups, such as the methyl groups in this compound, significantly influence reactivity. researchgate.netacs.org For instance, studies on the nucleophilicity of various hydrazines found that methyl groups can increase the reactivity at the α-nitrogen position while decreasing it at the β-position. researchgate.net This suggests that in this compound (1,1,2-trimethylhydrazine), the reactivity of the two nitrogen atoms would be distinct. The reaction between nitrous acid and hydrazine has been identified as a normal N-nitrosation reaction, with the N-nitrosohydrazine intermediate decomposing through different pathways depending on acidity. rsc.org
In the context of hypergolic fuels like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), kinetic studies are crucial for understanding combustion. mdpi.com The thermal decomposition rates follow the order UDMH > MMH > hydrazine. mdpi.com Theoretical investigations into the pyrolysis of MMH have determined the enthalpies of formation for the parent molecule and its radical intermediates, which are critical parameters for kinetic modeling. mdpi.com Similarly, the gas-phase reaction kinetics of hydrazine with hydroxyl radicals have been experimentally measured and show a weak temperature dependence. nih.gov
A reaction can be under either kinetic or thermodynamic control. Every reaction begins under kinetic control, forming the product that is generated fastest (i.e., via the lowest activation energy pathway). rsc.org If the reaction is reversible and allowed to proceed for a sufficient duration, it can reach equilibrium, where the most thermodynamically stable product predominates. rsc.org For this compound, its reactions would be expected to follow these principles, with reaction conditions such as temperature and time determining the final product distribution.
Table 1: Illustrative Kinetic Parameters for Hydrazine-Based Fuel Reactions This table presents example data from related hydrazine compounds to illustrate typical kinetic parameters, as specific data for this compound is not readily available in the cited literature.
| Reaction System | Parameter | Value | Reference |
| N₂H₄ + OH | Rate Constant (k) at 298.15 K | 7.31 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |
| MMH Pyrolysis | Enthalpy of Formation (ΔH°f) | 21.6 kcal/mol | mdpi.com |
| N₂H₄ + N₂O₄ | Reaction Energy Barrier | 7.6 - 14.2 kcal/mol | mdpi.com |
Computational Modeling of Reaction Mechanisms
Computational chemistry offers powerful tools for elucidating reaction mechanisms where experimental studies are challenging. rsc.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can model reaction pathways, predict the structures of intermediates and transition states, and calculate associated energies. nih.govarxiv.org
Quantum chemical calculations are essential for studying the potential energy surface of a reaction. rsc.org By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. nih.gov
For related compounds, DFT methods have been successfully used to investigate reaction mechanisms. For example, studies on the tautomerization of other hydrazine derivatives have employed DFT to determine the relative stability of different forms and the energy barriers for their interconversion. researchgate.net The process involves optimizing the geometries of reactants, products, and the transition state structure. nih.gov Further verification of a calculated transition state is often achieved through Intrinsic Reaction Coordinate (IRC) analysis, which ensures that the identified saddle point correctly connects the reactant and product minima on the potential energy surface. nih.gov Although specific DFT studies on this compound transition states are scarce in the literature, this methodology would be the standard approach for such investigations.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a chemical system. arxiv.org This technique is valuable for understanding solvation effects, conformational changes, and transport properties that can influence reactivity. nih.gov
MD simulations are used to study a wide range of systems, from the behavior of biomolecules to the properties of materials. arxiv.org For instance, MD has been used to study the dynamic behavior and binding stability of inhibitors in enzyme active sites and to investigate liquid condensation on surfaces. arxiv.org In the context of this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with surfaces (such as a catalyst), or its aggregation properties. These simulations rely on a force field, which is a set of parameters that describes the potential energy of the system. For enhanced accuracy, polarizable force fields based on models like the classical Drude oscillator can be used. nih.gov While specific MD simulation studies focused on this compound are not prominent in the reviewed literature, this computational tool holds significant potential for exploring its dynamic behavior.
Formation of Complexes with Metal Centers and Lewis Acids
As a substituted hydrazine, this compound possesses lone pairs of electrons on its nitrogen atoms, allowing it to act as a Lewis base. youtube.com This enables it to form coordination complexes with electron-deficient species, such as metal ions (Lewis acids) and other electron-pair acceptors. wikipedia.org
Synthesis and Characterization of this compound-Metal Complexes
The synthesis of metal complexes with hydrazine and its derivatives is a well-established area of coordination chemistry. mtct.ac.inresearchgate.net Typically, these complexes are prepared by reacting a metal salt with the hydrazine ligand in a suitable solvent. aip.org The stoichiometry of the resulting complex (the metal-to-ligand ratio) and its geometry (e.g., octahedral, tetrahedral) depend on the metal ion, the specific ligand, and the reaction conditions. mtct.ac.in
Characterization of these complexes involves a suite of analytical techniques to confirm their structure and properties.
Elemental Analysis is used to determine the empirical formula of the complex, confirming the metal-to-ligand ratio. researchgate.net
Infrared (IR) Spectroscopy provides information about the coordination mode. When this compound binds to a metal, changes in the N-H and N-N stretching frequencies are expected compared to the free ligand. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) vibrations. researchgate.net
NMR Spectroscopy can be used for diamagnetic complexes to understand the structure in solution. The chemical shifts of the protons on the methyl groups and the N-H proton would be affected by coordination to a metal center. researchgate.net
UV-Visible Spectroscopy reveals information about the electronic transitions within the complex, which helps in determining its geometry. slideshare.net
Magnetic Susceptibility measurements determine whether a complex is paramagnetic or diamagnetic, providing insight into the electron configuration of the metal ion. researchgate.net
While numerous studies report the synthesis and characterization of complexes with hydrazone ligands (derived from hydrazines), specific reports detailing this compound-metal complexes are less common. mtct.ac.inresearchgate.netslideshare.netresearchgate.net However, the principles and methods used would be directly applicable.
The interaction with Lewis acids other than metal ions, such as boron trihalides or organoboranes, would lead to the formation of Lewis adducts. wikipedia.org For example, ammonia (NH₃) reacts with trimethylborane (B1581522) (B(CH₃)₃) to form the adduct NH₃•B(CH₃)₃. wikipedia.org this compound would be expected to form similar adducts, and their formation could be probed using spectroscopic methods like vibrational spectroscopy to assess the strength of the interaction. nih.gov
Table 2: General Characterization Data for N-Donor Ligand Metal Complexes This table illustrates the typical spectroscopic data and their interpretation for complexes of N-donor ligands like hydrazines. Specific values for this compound complexes are hypothetical.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(N-H) and ν(N-N) bands | Coordination of nitrogen atom(s) to the metal center |
| New band in far-IR region (e.g., 400-500 cm⁻¹) | Formation of a Metal-Nitrogen (M-N) bond | |
| UV-Vis Spectroscopy | d-d transition bands | Provides evidence for the coordination geometry (e.g., octahedral) |
| Charge-transfer bands | Indicates electron transfer from ligand to metal or vice-versa | |
| ¹H NMR Spectroscopy | Downfield or upfield shift of N-H and -CH₃ protons | Change in the electronic environment upon complexation |
| Molar Conductance | Low conductivity value in non-aqueous solvent | Indicates a non-electrolytic nature, with anions likely in the coordination sphere |
Investigation of Bonding and Coordination Geometries
The bonding in this compound, like other alkylamines, is characterized by a nitrogen atom with sp³ hybridization. libretexts.org In its complexes, the geometry is primarily determined by the coordination number and the nature of the central metal ion. csbsju.edulibretexts.org The nitrogen atoms in this compound act as Lewis bases, donating their lone pair of electrons to form coordination bonds with metal centers.
Reactivity of Complexes in Catalytic Cycles
Complexes derived from this compound exhibit potential in homogeneous catalysis, where the catalyst and reactants are in the same phase. ekb.eg The reactivity of these complexes is centered on the metal ion, which is tailored by the coordinating ligands to facilitate chemical transformations. rsc.org
While studies on the direct catalytic application of simple this compound complexes are limited, research on its derivatives provides significant insight. A notable example involves a Zinc(II) complex, [ZnL3(NCS)2], where L3 is the this compound derivative (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)ethan-1-aminium. This complex was tested for its catalytic activity in the ketone-amine-alkyne (KA²) coupling reaction, demonstrating moderate efficacy. semanticscholar.org The catalytic cycle for such reactions generally involves the metal center activating the substrates, bringing them together to react, and then releasing the product, regenerating the catalyst for the next cycle. semanticscholar.org
The performance of such catalysts depends on factors like the stability of the complex and the electronic properties of the ligands. semanticscholar.org Density Functional Theory (DFT) calculations on related Zn(II) hydrazone complexes have been used to analyze frontier molecular orbitals (HOMO-LUMO), which helps in predicting chemical reactivity and kinetic stability. semanticscholar.org The disproportionation of hydrazine, a related compound, has been shown to be catalyzed by Ruthenium complexes, involving the cleavage of the N-N bond to generate ammonia. researchgate.netrsc.org Iron complexes have also been studied for the reduction of dinitrogen, where hydrazido (Fe=NNH₂) and hydrazine (Fe-NH₂NH₂) intermediates are key to the formation of ammonia, demonstrating pathways that could be relevant to the reactivity of this compound complexes. nih.gov
Table 1: Catalytic Activity of a this compound-Derivative Complex This table presents the catalytic performance of a Zn(II) complex incorporating a this compound derivative in a specific organic synthesis reaction.
| Complex | Reaction | Substrate Scope | Yield (%) | Catalyst Loading (mol%) | Conditions | Source |
|---|---|---|---|---|---|---|
| [ZnL3(NCS)2]¹ | Ketone-Amine-Alkyne (KA²) Coupling | Cyclohexanone, Pyrrolidine, Phenylacetylene | 67 | 10 | Toluene, 16h | semanticscholar.org |
¹L3 = (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)ethan-1-aminium
Derivatization Strategies and Synthesis of Novel this compound Derivatives
Derivatization is a chemical process used to modify a compound to produce a new substance with different properties, often to enhance its suitability for a specific application or analysis. youtube.com For this compound, derivatization strategies focus on leveraging the reactivity of its nitrogen atoms to synthesize novel functionalized structures and energetic materials. researchgate.netacs.org
Formation of Hydrazones and Azines
Hydrazones are a class of organic compounds formed by the reaction of a hydrazine with an aldehyde or a ketone. nih.gov This reaction typically requires a primary amine group (-NH₂) on the hydrazine to condense with the carbonyl group (C=O). This compound, with the structure (CH3)2N-NH(CH3), lacks a primary amine group; both nitrogen atoms are substituted. The nitrogen atom in the -NH(CH3) group is a secondary amine. Consequently, the standard pathway to form a stable hydrazone is hindered. While it can participate in nucleophilic reactions, it will not form a simple hydrazone in the same manner as hydrazine or phenylhydrazine (B124118). This structural feature makes the formation of simple hydrazones and azines from this compound non-trivial and distinguishes its reactivity from less substituted hydrazines.
Synthesis of Functionalized Hydrazine Structures
A key derivatization strategy for this compound involves its quaternization to form hydrazinium (B103819) salts. researchgate.netresearchgate.net This is achieved through a nucleophilic substitution (SN2) reaction, for example, between 1,1-dimethylhydrazine (B165182) and an alkylating agent like methyl iodide to produce N,N,N-trimethylhydrazinium iodide ([TMH]⁺[I]⁻). researchgate.netresearchgate.net
Once the initial salt is formed, the anion can be readily exchanged to synthesize a variety of novel functionalized salts with different properties. researchgate.net This ion-exchange reaction allows for the introduction of various anionic groups, leading to a library of trimethylhydrazinium derivatives. researchgate.netresearchgate.net An improved process for the preparation of this compound and its subsequent coupling with activated acid intermediates has also been developed, further expanding the scope of its derivatization. acs.org
Table 2: Synthesis of N,N,N-Trimethylhydrazinium ([TMH]⁺) Salts This table outlines various functionalized trimethylhydrazinium salts synthesized via an initial SN2 reaction followed by ion exchange.
| Precursor Salt | Anion Exchange Reagent | Final Product | Synthesis Method | Source |
|---|---|---|---|---|
| [TMH]⁺[I]⁻ | AgCN | [TMH]⁺[CN]⁻ | Ion Exchange | researchgate.net |
| [TMH]⁺[I]⁻ | AgN₃ | [TMH]⁺[N₃]⁻ | Ion Exchange | researchgate.net |
| [TMH]⁺[I]⁻ | AgNO₃ | [TMH]⁺[NO₃]⁻ | Ion Exchange | researchgate.net |
| [TMH]⁺[I]⁻ | AgNO₂ | [TMH]⁺[NO₂]⁻ | Ion Exchange | researchgate.net |
| [TMH]⁺[I]⁻ | AgClO₄ | [TMH]⁺[ClO₄]⁻ | Ion Exchange | researchgate.net |
| [TMH]⁺[I]⁻ | AlCl₃ | [TMH]⁺[AlCl₄]⁻ | Ion Exchange | researchgate.net |
Halophosphine Derivatives of this compound
The reaction of alcohols with phosphorus halides, such as phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), is a well-established method for converting alcohols into alkyl halides. libretexts.orgyoutube.com The mechanism involves the oxygen atom of the alcohol acting as a nucleophile, attacking the phosphorus atom. youtube.com While amines can also react with phosphorus halides, specific literature detailing the synthesis and characterization of halophosphine derivatives from this compound was not identified in the surveyed sources. unacademy.comrsc.org Hypothetically, a reaction between the secondary amine group of this compound and a phosphorus trihalide could occur, but the specific products and reaction conditions are not documented.
Synthesis of Energetic Materials Incorporating this compound Moieties
A significant application of this compound derivatization is in the synthesis of energetic materials, particularly ionic liquids. researchgate.net Energetic salts often exhibit desirable properties such as low vapor pressure, high density, and improved thermal stability compared to neutral compounds. researchgate.netmdpi.com
N,N,N-trimethylhydrazinium ([TMH]⁺) salts, synthesized as described in section 3.4.2, are classified as hypergolic chemicals, meaning they can ignite spontaneously upon contact with an oxidizer. researchgate.netresearchgate.net These salts have been investigated as potential high-performance fuels for rocket propellants, representing a modern alternative to traditional hydrazine-based fuels. researchgate.net The synthesis involves creating the trimethylhydrazinium cation and pairing it with various energetic anions like azide (B81097) (N₃⁻), nitrate (B79036) (NO₃⁻), or perchlorate (B79767) (ClO₄⁻). researchgate.net The performance characteristics of these energetic ionic liquids, such as ignition delay, are critical for their application in propulsion systems. researchgate.net
Table 3: Energetic Salts Derived from this compound This table lists energetic trimethylhydrazinium salts synthesized for their potential use as hypergolic fuels.
| Compound Name | Chemical Formula | Classification | Potential Application | Source |
|---|---|---|---|---|
| N,N,N-Trimethylhydrazinium Azide | [TMH]⁺[N₃]⁻ | Energetic Ionic Liquid, Hypergolic Chemical | Rocket Propellant Fuel | researchgate.net |
| N,N,N-Trimethylhydrazinium Nitrate | [TMH]⁺[NO₃]⁻ | Energetic Ionic Liquid, Hypergolic Chemical | Rocket Propellant Fuel | researchgate.net |
| N,N,N-Trimethylhydrazinium Perchlorate | [TMH]⁺[ClO₄]⁻ | Energetic Ionic Liquid, Hypergolic Chemical | Rocket Propellant Fuel | researchgate.net |
| N,N,N-Trimethylhydrazinium Tetrachloroaluminate | [TMH]⁺[AlCl₄]⁻ | Energetic Ionic Liquid, Hypergolic Chemical | Rocket Propellant Fuel | researchgate.net |
Analytical Chemistry of Trimethylhydrazine and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in trimethylhydrazine and its derivatives.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and structural features of this compound. Studies have reported the infrared spectra of this compound in both gas and liquid phases, typically in the range of 700 to 3500 cm⁻¹. aip.org Analysis of the vibrational modes observed in the IR spectrum allows for the assignment of specific frequencies to characteristic bonds and functional groups within the molecule, such as N-H, C-H, and C-N stretching and bending vibrations. aip.orgnobraintoosmall.co.nz Comparing the experimental spectra to known reference spectra or computational predictions aids in confirming the molecular structure.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its structure through the analysis of fragmentation patterns. Electron ionization (EI) MS is a common technique where the molecule is ionized and then fragments into smaller ions. chemguide.co.ukwikipedia.org The resulting mass spectrum shows a series of peaks corresponding to the mass-to-charge ratio (m/z) of these fragment ions, as well as the molecular ion peak (M⁺), which represents the intact molecule minus one electron. chemguide.co.uk
For this compound, the molecular ion peak is expected at m/z 74. Analysis of reported mass spectra for this compound shows significant fragment ions. nih.gov For example, prominent peaks are observed at m/z 59 and m/z 74, with other notable peaks at m/z 42 and m/z 43. nih.gov These fragmentation patterns provide clues about the stability of different parts of the molecule and how it breaks apart under ionization conditions. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is also used to detect and identify this compound and its byproducts in various matrices. benchchem.comresearchgate.net
Observed Mass Spectral Fragments for this compound (EI-MS)
| m/z | Relative Intensity |
| 59 | 99.99 |
| 74 | 61.50 |
| 42 | 26.50 |
| 43 | 12.0 |
| 32 | 7.6 |
Data compiled from MassBank of North America (MoNA) and MassBank Europe. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the detailed structure and connectivity of atoms in this compound and its derivatives. NMR is highly effective in differentiating between isomers and confirming structural assignments. oxinst.comresearchgate.netmagritek.com
For this compound, which exists as 1,1,2-trimethylhydrazine, NMR spectroscopy can distinguish the different methyl groups attached to the nitrogen atoms. The chemical shifts and splitting patterns of the signals in the ¹H NMR spectrum provide information about the number of protons in each unique chemical environment and their neighboring protons. Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. Analysis of NMR spectra confirms the presence and position of the three methyl groups and the N-H proton, consistent with the 1,1,2-trimethylhydrazine structure. google.com While specific detailed NMR data for this compound itself was not extensively detailed in the search results, NMR is generally applied to substituted hydrazines to confirm structures and study isomeric forms. sciensage.infonih.govresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from mixtures and for its quantitative analysis.
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography (GC) is widely used for the analysis of volatile compounds like this compound. nist.govresearchgate.net GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. This technique is particularly useful for monitoring the purity of this compound and for analyzing mixtures containing other volatile methylhydrazines. iaea.org
GC-MS, the hyphenated technique combining gas chromatography with mass spectrometry, is a sensitive method for the detection and identification of volatile hydrazines and their derivatives, including this compound, even at trace levels. benchchem.comresearchgate.netresearchgate.net Various stationary phases and temperature programming methods can be employed to achieve optimal separation of this compound from other components in a sample matrix. iaea.org For instance, GC-MS has been used to detect methylhydrazine (a related compound) after derivatization with acetone. researchgate.netnih.gov
Liquid Chromatography (LC) for Non-Volatile Derivatives
Liquid chromatography (LC) techniques are employed for the separation and analysis of this compound derivatives that may be less volatile or require different separation mechanisms than GC. This includes techniques like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). jsac.or.jptandfonline.comtandfonline.comresearchgate.net
LC methods, often coupled with detectors such as mass spectrometry (LC-MS or LC-MS/MS) or amperometric detection, are suitable for the analysis of polar or ionic hydrazine (B178648) derivatives. tandfonline.comtandfonline.comnih.gov For example, LC-MS/MS has been developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182), demonstrating the applicability of LC to separate and quantify methylhydrazine species. tandfonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode that has shown promise for the direct determination of hydrazines in various samples. tandfonline.com While specific detailed applications of LC solely for this compound were not prominently found, LC is a standard technique for analyzing polar organic molecules and their derivatives, making it applicable to this compound derivatives that are not amenable to GC.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling
Hyphenated techniques, which combine separation methods with detection methods, are powerful tools for the comprehensive profiling of complex mixtures containing this compound and its derivatives nih.govslideshare.netasiapharmaceutics.info. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly relevant.
GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds measurlabs.comfilab.fr. This technique separates components of a mixture based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification using a mass spectrometer slideshare.net. Mass spectrometry provides structural information based on the fragmentation patterns of the ionized molecules benchchem.comnih.gov. For compounds that are not sufficiently volatile or are thermally labile, derivatization may be necessary before GC-MS analysis nih.govresearchgate.net. Hydrazine derivatives, including unsymmetrical dimethylhydrazine (UDMH), a related compound, have been analyzed using GC-MS, sometimes requiring derivatization to enhance sensitivity and selectivity, particularly in complex matrices like soil and water acs.orgnih.govresearchgate.net. The detection of transformation products of UDMH in environmental samples, such as dimethylamine (B145610), tetramethyltetrazene, and nitrosodimethylamine, has been achieved using GC-MS benchchem.com.
LC-MS couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry nih.govslideshare.netasiapharmaceutics.info. This technique is suitable for the analysis of a wider range of compounds, including those that are polar or non-volatile, without the need for derivatization in many cases asiapharmaceutics.info. LC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and selectivity by employing multiple stages of mass analysis researchgate.netnih.gov. This approach has been successfully applied for the determination of mildronate (B1676175) (3-(2,2,2-trimethylhydrazine)propionate), a derivative of this compound, in biological fluids like human plasma and urine researchgate.netnih.gov. The method involved liquid chromatography coupled to a triple-quadrupole mass spectrometer, achieving a detection limit of 1 ng/mL and good linearity over a wide concentration range nih.gov.
These hyphenated techniques enable the separation and identification of this compound and its various derivatives within complex samples, providing detailed profiles of their composition.
Advanced Methods for Purity Assessment and Contaminant Detection
Ensuring the purity of this compound and detecting potential contaminants are critical for its applications. Various analytical methods are employed for these purposes. Elemental analysis can be used to verify the purity of this compound derivatives by determining the percentage composition of elements like carbon, hydrogen, and nitrogen benchchem.com. For example, elemental analysis has been used to assess the purity of 3-(2,2,2-trimethylhydrazine)methylpropionate bromide benchchem.com.
Chromatographic techniques, including GC and HPLC, are fundamental for purity assessment and contaminant detection researchgate.netcdc.gov. These methods can separate the main compound from impurities based on differences in their physical and chemical properties. For instance, GC has been used for the determination of UDMH and its conversion products researchgate.net. The sensitivity of hydrazine derivative determination by GC can be increased through derivatization researchgate.net.
Mass spectrometry, often coupled with chromatography, plays a significant role in identifying and quantifying impurities and contaminants benchchem.commeasurlabs.comfilab.frcdc.gov. Dissociative ionization studies using mass spectrometry can reveal fragmentation patterns characteristic of this compound and its derivatives, aiding in their identification and the detection of related impurities benchchem.com.
Applications of Analytical Methods in Mechanistic Studies
Analytical methods are indispensable tools in mechanistic studies involving this compound and its derivatives, allowing researchers to understand reaction pathways, identify intermediates, and determine the fate of these compounds in various processes.
Chromatographic and mass spectrometric techniques are frequently used to monitor reactions, identify reaction products, and study transformation pathways. For example, GC-MS has been applied in studies investigating the transformations of UDMH in soils, helping to identify degradation products benchchem.comacs.org. Similarly, LC-MS/MS has been used to study the metabolic fate of mildronate in humans researchgate.netnih.gov.
Analytical techniques can also provide insights into the interaction of this compound derivatives with biological systems. For instance, studies on the mechanism of action of this compound have involved investigating its interaction with β-adrenergic receptors and its influence on cellular processes benchchem.com. While the exact molecular pathways are still under investigation, analytical methods likely play a role in characterizing these interactions and their downstream effects benchchem.com.
In mechanistic studies related to chemical reactions, analytical methods help in understanding reaction kinetics and identifying intermediates. Studies on the pyrolysis of hydrazine derivatives, for example, utilize analytical methods to identify products and understand decomposition pathways uq.edu.au. The use of modern analytical methods is considered essential for reinvestigating the mechanisms of such reactions and identifying reactive intermediates uq.edu.au.
Advanced analytical tools, such as photoionization and photoelectron photoion coincidence spectroscopy coupled with mass spectrometry, are being explored for in situ analysis in catalysis to identify reactive intermediates rsc.org. While not specifically demonstrated for this compound, these techniques highlight the increasing sophistication of analytical methods applied to understand complex reaction mechanisms.
Furthermore, analytical methods are crucial for studying the inhibition of enzymes by this compound derivatives. For example, this compound-propionate (mildronate) is known to inhibit γ-butyrobetaine hydroxylase (BBOX), an enzyme involved in carnitine biosynthesis researchgate.net. Analytical techniques, including mass spectrometry, have been used to quantify carnitine and likely play a role in studying the kinetics and mechanism of BBOX inhibition by mildronate researchgate.net. The structural and mechanistic studies on BBOX and its reaction with this compound-propionate rely on analytical characterization of the enzyme-inhibitor interaction and the products formed researchgate.net.
Computational and Theoretical Chemistry of Trimethylhydrazine
Quantum Chemical Investigations
Quantum chemical investigations utilize the principles of quantum mechanics to study the electronic structure and properties of molecules. mdpi.comimist.maarxiv.org These calculations can provide detailed information about how electrons are distributed within the molecule, the nature of chemical bonds, and the relative energies of different molecular arrangements. wikipedia.org
Conformational Analysis and Energetics
Trimethylhydrazine, like other molecules with rotatable bonds, can exist in various three-dimensional arrangements called conformers. Conformational analysis involves studying these different spatial arrangements and their relative energies. libretexts.orgwayne.edubham.ac.uksrmist.edu.inspcmc.ac.in Quantum chemical calculations can determine the energy barriers to rotation around the bonds, particularly the N-N bond and the N-C bonds. acs.org These calculations help identify the most stable conformers and understand the dynamics of interconversion between them. The energy differences between conformers and the rotational barriers are influenced by factors such as torsional strain and steric interactions between the methyl groups and hydrogen atoms. libretexts.orgbham.ac.uksrmist.edu.in
Spectroscopic Property Predictions (e.g., IR, NMR shifts)
Quantum chemical calculations can predict spectroscopic properties such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. wayne.eduq-chem.comlibretexts.orglibretexts.orgyoutube.comc6h6.org These predictions are valuable for identifying and characterizing this compound experimentally.
IR Spectroscopy: Calculating vibrational frequencies involves analyzing the normal modes of vibration of the molecule and predicting the intensity of the corresponding IR absorption bands. q-chem.comc6h6.org These calculations can help assign experimental IR peaks to specific molecular vibrations, providing information about the functional groups and structure of this compound. libretexts.org
NMR Spectroscopy: Predicting NMR chemical shifts involves calculating the magnetic shielding around the atomic nuclei. q-chem.com These shielding values are then converted to chemical shifts relative to a standard reference compound. q-chem.com Predicted NMR spectra can assist in the interpretation of experimental 1H and 13C NMR data, helping to confirm the molecular structure and understand the electronic environment of different atoms in this compound. libretexts.orgyoutube.com
Reaction Dynamics and Pathways through Computational Simulation
Computational simulations are powerful tools for studying the dynamics and pathways of chemical reactions involving this compound. bham.ac.uklibretexts.orgebsco.comwikipedia.orgarxiv.orgrsc.org These simulations can provide insights into how reactions occur at the molecular level, including the identification of transition states and the calculation of reaction rates.
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) for a reaction involves calculating the energy of the reacting system as a function of the coordinates that change during the reaction. libretexts.orgresearchgate.netlibretexts.orgwikipedia.orgiupac.org For reactions involving this compound, this could involve exploring pathways for decomposition, reactions with other species, or isomerization. The PES provides a "landscape" where reactants, products, intermediates, and transition states correspond to minima and saddle points on the surface. libretexts.orgq-chem.comiupac.org By identifying the lowest energy pathway connecting reactants to products, computational methods can elucidate the reaction mechanism. rsc.org Contour maps are often used to visualize PESs for reactions involving one or two key reaction coordinates. researchgate.netiupac.org
Reaction Rate Constant Calculations
Computational methods can be used to calculate reaction rate constants, which quantify how fast a reaction proceeds. libretexts.orgwikipedia.orgsavemyexams.comstudymind.co.uk These calculations often involve determining the energy of the transition state (the highest energy point along the reaction pathway) and applying theories such as Transition State Theory. wikipedia.org
Solvent Effects on Reactivity
The solvent in which a chemical reaction takes place can significantly influence the reaction rate and pathway. This influence, known as the solvent effect, arises from the differential solvation of reactants, transition states, and products. Solvents can affect kinetics and thermodynamics by altering the characteristics of dissolved solutes through various interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org Computational studies are essential for unraveling the origins of these solvent interventions. nih.gov
While general discussions on solvent effects on reactivity highlight how solvent polarity can accelerate or decrease reaction rates depending on the charge distribution in the transition state compared to the reactants, specific detailed research findings focusing solely on the solvent effects on this compound's reactivity through computational methods are not extensively detailed in the provided search results. wikipedia.org However, the principle of differential solvation stabilizing transition states or reactants is a key aspect explored computationally to understand solvent effects on reaction rates. wikipedia.org Studies on other related compounds, such as the reaction of amines and hydrazines in different solvents like water and acetonitrile, indicate that while solvent can drastically change reaction rates, the relative reactivities of differently substituted compounds might remain similar across solvents. researchgate.net This suggests that computational studies on this compound would likely involve calculating the stabilization energies of its ground state and relevant transition states in different solvents to understand how the solvent environment influences the activation energy barrier and thus the reaction rate.
Environmental Aspects and Degradation Studies of Trimethylhydrazine
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical describe its movement and transformation once released. cdc.govepa.gov For hydrazine (B178648) compounds, including trimethylhydrazine, high reactivity and miscibility in water are key characteristics influencing their environmental distribution. cdc.gov
Once in the environment, the movement of hydrazines is governed by several processes. cdc.gov Due to their low vapor pressures and high water solubility, volatilization from water or soil is not considered a primary removal mechanism. cdc.gov Their potential to sorb onto soil particles can influence their mobility in terrestrial environments. However, the rapid degradation of these chemicals often limits their transport and persistence in various environmental media. cdc.gov The bioconcentration of hydrazines in aquatic ecosystems is generally not expected to be significant due to their rapid degradation in water and low octanol-water partition coefficients. cdc.gov
Table 1: Factors Influencing Environmental Fate and Transport of Hydrazine Compounds
| Property/Process | Influence on this compound's Environmental Behavior | Source |
|---|---|---|
| Water Solubility | High miscibility in water facilitates transport in aqueous systems. | cdc.gov |
| Vapor Pressure | Low vapor pressure suggests volatilization is not a major transport pathway. | cdc.gov |
| Sorption | Potential to adsorb to soil particles, affecting mobility in soil. | cdc.gov |
Degradation Pathways in Environmental Matrices
This compound, like other hydrazine derivatives, can be broken down in the environment through both non-biological (abiotic) and biological (biotic) processes. These degradation pathways are critical in determining the compound's persistence and the nature of any resulting transformation products.
Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For hydrazines, oxidation is a major degradation pathway, particularly in the atmosphere and in oxygenated waters. cdc.gov
Oxidation: Hydrazine compounds react rapidly with atmospheric oxidants such as ozone and hydroxyl (OH) radicals. cdc.gov This is likely a primary fate for any this compound that volatilizes into the air. In soil and water, oxidation can also occur, often catalyzed by metal ions present in the environmental matrix. mdpi.com
Hydrolysis: This process involves the reaction of a compound with water. epa.gov The rate of hydrolysis can be significantly influenced by pH. nih.gov While specific hydrolysis data for this compound is limited, the sulfonylurea bridge in some pesticides, for instance, is known to be susceptible to hydrolysis, leading to cleavage of the molecule. nih.gov A similar susceptibility for the hydrazine structure under certain pH conditions could be a potential degradation route.
Biotic degradation, the breakdown of substances by living organisms, is a significant removal pathway for many organic contaminants. Several bacterial species have been identified that can degrade hydrazine and its methylated derivatives, suggesting a potential for the microbial degradation of this compound. mdpi.comresearchgate.net
Research has shown that bacteria isolated from activated sludge can degrade UDMH, a precursor to this compound. researchgate.net Species such as Stenotrophomonas sp. M12 and Comamonas sp. P4 have demonstrated the ability to break down UDMH in laboratory settings. researchgate.net Another study identified Achromobacter sp. and Rhodococcus sp. as capable of degrading methylhydrazine. researchgate.net The degradation process can sometimes be enhanced by the presence of other carbon sources, a phenomenon known as co-metabolism. mdpi.comresearchgate.net The efficiency of microbial degradation can be influenced by factors such as the concentration of the contaminant, oxygen availability, and the presence of other microorganisms in the soil. mdpi.comresearchgate.net
Table 2: Microorganisms Involved in the Degradation of Hydrazine Derivatives
| Microorganism | Degraded Compound(s) | Key Findings | Source |
|---|---|---|---|
| Stenotrophomonas sp. M12 | 1,1-dimethylhydrazine (B165182) (UDMH) | Capable of using UDMH as a sole carbon source in aqueous medium. | researchgate.net |
| Comamonas sp. P4 | 1,1-dimethylhydrazine (UDMH) | Degraded UDMH in soil; degradation capacity improved with an extra carbon source. | researchgate.net |
| Achromobacter sp. | Methylhydrazine, Hydrazine | Degraded methylhydrazine in continuous flow reactor systems. | researchgate.net |
Formation and Analysis of Environmental Transformation Products
The degradation of UDMH, and by extension its derivatives like this compound, leads to the formation of various transformation products. nih.gov Identifying these products is essential as they may also have environmental implications. researchgate.net The oxidation of UDMH is complex and can result in a wide array of compounds. nih.gov
Some of the major transformation products identified from UDMH degradation include N-nitrosodimethylamine (NDMA), formaldehyde (B43269) dimethylhydrazone, and 1-methyl-1H-1,2,4-triazole. researchgate.netmdpi.com The latter, 1-methyl-1H-1,2,4-triazole, is noted for its high stability and is sometimes considered a marker for environmental pollution by UDMH. researchgate.net The formation of these products depends on the specific environmental conditions. mdpi.com For example, under harsh conditions with high temperatures, more stable heterocyclic compounds like pyrazoles and triazoles may form. mdpi.com
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive method used for the simultaneous determination of these transformation products in environmental samples like water. researchgate.netmdpi.com
Table 3: Selected Transformation Products of 1,1-Dimethylhydrazine (UDMH)
| Transformation Product | Common Abbreviation | Analytical Method | Source |
|---|---|---|---|
| N-Nitrosodimethylamine | NDMA | GC-MS/MS | researchgate.netmdpi.com |
| 1-Methyl-1H-1,2,4-triazole | MTA | GC-MS/MS | researchgate.netresearchgate.netmdpi.com |
| Formaldehyde dimethylhydrazone | - | GC-MS/MS | researchgate.net |
| Acetaldehyde dimethylhydrazone | - | GC-MS/MS | researchgate.net |
| N,N-Dimethylformamide | DMF | GC-MS/MS | researchgate.netmdpi.com |
| 1-Formyl-2,2-dimethylhydrazine | - | GC-MS/MS | researchgate.net |
Applications of Trimethylhydrazine in Organic Synthesis
Reagent in Diverse Organic Transformations
Trimethylhydrazine is utilized as a versatile reagent in the field of organic synthesis. scilit.com Its structural characteristics, featuring three methyl groups on the hydrazine (B178648) framework, allow it to participate in several types of reactions, including nucleophilic substitutions and condensations. scilit.com It functions as a building block for more complex molecules and as an intermediate in the synthesis of various chemical compounds. scilit.com
This compound is identified as a precursor in the formation of hydrazones and azines, which are important classes of compounds in carbonyl chemistry. scilit.com The reaction between a hydrazine and a carbonyl compound, such as an aldehyde or ketone, typically yields a hydrazone through a condensation reaction that eliminates water. vedantu.comlibretexts.org This reaction is fundamental in organic chemistry, with the resulting hydrazone being a key intermediate in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.orgpearson.com
Azines, which contain the –C=N–N=C– functional group, are conventionally synthesized by the condensation of hydrazine with two equivalents of a ketone or aldehyde. pearson.com These compounds are valuable as intermediates in the synthesis of heterocyclic molecules and have applications in materials science. pearson.commtct.ac.in While this compound is noted as a precursor, specific reaction examples detailing its condensation with carbonyl compounds to form the corresponding substituted hydrazones or azines are not as extensively documented as those for hydrazine itself.
The nitrogen atoms in this compound allow it to act as a nucleophile, participating in substitution reactions. scilit.com A significant application is seen with its derivative, 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), which is a highly effective aminating agent for vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes. Vicarious nucleophilic substitution is an important method for introducing amino groups into electron-deficient aromatic rings under mild conditions.
TMHI is prepared from 1,1-dimethylhydrazine (B165182) and methyl iodide. When combined with a strong base, it reacts with nitroarenes to yield monoaminated products in good to excellent yields, demonstrating high reactivity and offering an alternative pathway to aromatic amines that may not be accessible with other reagents.
| Substrate | Product(s) | Yield (%) |
|---|---|---|
| 3-Nitrotoluene | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 80 |
| 3-Nitroanisole | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 66 |
| 1,3-Dinitrobenzene | 2,4-Dinitro-1,3-phenylenediamine | 85 |
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While hydrazines are common precursors for many heterocyclic systems, specific applications of this compound in these syntheses are narrowly documented in available literature.
Pyrazolidines are saturated five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are typically synthesized through methods such as the reaction of 1,3-dihalopropanes with hydrazines or the cycloaddition of hydrazones. A thorough review of synthetic methodologies for pyrazolidines does not indicate that this compound is a commonly used precursor for their formation. cdnsciencepub.com
Piperazine (B1678402) is a six-membered heterocycle with two nitrogen atoms at opposite positions, forming a core structure in many pharmaceuticals. Numerous synthetic routes to piperazines have been developed, including the functionalization of the piperazine ring, cyclization of 1,2-diamines, and transition-metal-catalyzed methods. dtic.milresearchgate.netcdnsciencepub.com However, a review of these advanced synthetic strategies reveals no established methods that utilize this compound as a starting material or key reagent. dtic.milresearchgate.netcdnsciencepub.com
Use in the Synthesis of Metal Complexes and Organometallic Compounds
This compound serves as a ligand in the synthesis of metal complexes and organometallic compounds, particularly with electron-deficient metals like aluminum. scilit.comyoutube.com Organometallic compounds, which feature a direct bond between a carbon atom and a metal, are crucial reagents in synthetic chemistry.
A notable example is the reaction of this compound with trimethylaluminum (B3029685) (TMA), an organometallic reagent. youtube.com This reaction proceeds via the elimination of methane (B114726) to form a dimeric aluminum-nitrogen compound, bis(μ-(1,2,2-trimethylhydrazido))-tetramethyldialuminum, which features a stable Al-N covalent bond. cdnsciencepub.comyoutube.com
The reaction first forms a transient 1:1 adduct, which can be isolated. Upon heating, this intermediate loses a molecule of methane to yield the final dimeric product. dtic.mil
Reaction of this compound with Trimethylaluminum:
Step 1 (Adduct Formation): Me₃Al + HN(Me)NMe₂ → Me₃Al:NH(Me)NMe₂
Step 2 (Methane Elimination): 2 Me₃Al:NH(Me)NMe₂ → [Me₂Al−N(Me)NMe₂]₂ + 2 CH₄
This synthesis demonstrates the role of this compound in forming stable organometallic structures with well-defined aluminum-nitrogen frameworks. dtic.milyoutube.com
| Hydrazine Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Me₃Al | [Me₂Al—NMeNMe₂]₂ | youtube.com |
| This compound | Me₃Al:NMe₃ | Isomer of [Me₂Al—NMeNMe₂]₂ | youtube.com |
| 1,1-Dimethylhydrazine | Me₃Al | [Me₂Al—NHNMe₂]₂ | youtube.com |
| Tetramethylhydrazine | Me₃Al | Me₃Al:NMe₂NMe₂ | youtube.com |
Ligand in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com Ligands are classified by the number of binding sites they possess; those with a single point of attachment are termed monodentate. youtube.comlibretexts.org Hydrazine and its derivatives are well-established ligands, capable of forming stable complexes with a variety of transition metals. sciensage.infodntb.gov.ua They typically coordinate to metal centers through the lone pairs of electrons on their nitrogen atoms.
Hydrazine-based molecules can function as monodentate ligands, or they can act as bridging ligands, connecting two metal centers. libretexts.org The coordination chemistry of substituted hydrazines, such as azomethines and hydrazones, has been extensively studied, yielding complexes with diverse structures and interesting biological and catalytic properties. sciensage.infonih.gov For instance, azomethine ligands can form highly stable and bioactive coordination complexes with transition metals like Cobalt(II), Nickel(II), and Copper(II). sciensage.info
While the broader class of hydrazine derivatives is widely used, specific and detailed research focusing solely on this compound as a primary ligand in characterized coordination complexes is not extensively documented in publicly available literature. However, based on the fundamental principles of coordination chemistry and the known behavior of its chemical relatives, this compound possesses the necessary lone electron pairs on its nitrogen atoms to act as a monodentate ligand.
Table 1: Examples of Hydrazine Derivatives in Coordination Chemistry
| Hydrazine Derivative Class | Metal Ion Examples | Coordination Mode | Reference |
| Azomethine Ligands | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate, Multidentate | sciensage.infosapub.org |
| Aroylhydrazones | Copper(II) | Varies | dntb.gov.ua |
| Phenylhydrazones | Titanium | κ²N,N or κ¹N | nih.gov |
Precursor for Advanced Materials
Advanced materials, such as specialized thin films, are critical components in the semiconductor and electronics industries. Atomic Layer Deposition (ALD) is a state-of-the-art technique used to deposit ultrathin, highly conformal films of materials with precise thickness control. researchgate.net The process relies on sequential, self-limiting surface reactions between a precursor containing the desired element (e.g., a metal) and a co-reactant or second precursor that provides another element (e.g., nitrogen). sigmaaldrich.com
Hydrazine and its organic derivatives have emerged as important nitrogen sources in the ALD of transition metal nitride (MNx) thin films, which are valued for their hardness, thermal stability, and electrical properties. researchgate.netsigmaaldrich.com For example, 1,1-dimethylhydrazine has been successfully used with titanium tetrachloride (TiCl₄) to deposit titanium nitride (TiN) films at relatively low temperatures. researchgate.net Similarly, other hydrazine derivatives like monomethylhydrazine have been investigated for the deposition of aluminum nitride (AlN). researchgate.net These hydrazine-based precursors are often more reactive than ammonia (B1221849), allowing for lower process temperatures. researchgate.net
The role of the hydrazine derivative in this context is to provide the nitrogen atoms required for the formation of the nitride film on a substrate. While the use of related compounds like 1,1-dimethylhydrazine is documented, the specific application of this compound as a precursor in ALD or other chemical vapor deposition (CVD) processes for advanced materials is not detailed in the available research. researchgate.netresearchgate.net Nevertheless, its structure is analogous to other effective nitrogen precursors, suggesting its potential for similar applications in materials synthesis.
Table 2: Hydrazine Derivatives as Nitrogen Precursors in Thin Film Deposition
| Nitrogen Source | Metal Precursor | Deposited Film | Deposition Technique | Reference |
| 1,1-Dimethylhydrazine | TiCl₄ | Titanium Nitride (TiN) | ALD | researchgate.net |
| Monomethylhydrazine | Trimethylaluminum (TMA) | Aluminum Nitride (AlN) | ALD | researchgate.net |
| Hydrazine | Hexachlorodisilane (Si₂Cl₆) | Silicon Nitride (SiNₓ) | ALD | sigmaaldrich.com |
| Hydrazine | Various | TaN, WN, TiN | Thermal ALD | sigmaaldrich.comresearchgate.net |
Broader Utility in Pharmaceutical and Agrochemical Synthesis
Substituted hydrazines are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. These ring structures are at the core of numerous bioactive molecules, including many pharmaceuticals and pesticides.
Many pharmaceutical compounds are based on heterocyclic scaffolds, where one or more carbon atoms in a ring are replaced by a heteroatom such as nitrogen, oxygen, or sulfur. Substituted hydrazines are key intermediates for synthesizing a wide array of these structures. Although specific examples detailing the use of this compound as a direct intermediate in the synthesis of commercialized pharmaceutical compounds are not prevalent in peer-reviewed journals, its potential utility is suggested by its inclusion in chemical databases and patent literature. nih.govnih.gov The PubChem database, for instance, lists numerous patents associated with this compound, indicating its relevance in proprietary research and development within the pharmaceutical and chemical industries. nih.gov The synthesis of N,N,N-trimethyl chitosan, a biocompatible polymer for drug delivery, involves methylation but is a distinct process from using this compound as a building block. nih.gov
The utility of hydrazine derivatives is more explicitly documented in the field of agrochemicals. nih.gov Many modern insecticides and fungicides are built around a pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov The synthesis of this critical structural motif often begins with a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent.
For example, the development of novel diamide (B1670390) insecticides, which are structurally related to commercial products like chlorantraniliprole, often involves the use of a substituted phenylhydrazine (B124118) as a starting material. mdpi.com In a typical synthetic route, the phenylhydrazine is reacted with a compound like diethyl maleate (B1232345) to construct the pyrazole core, which is then further modified to produce the final active ingredient. mdpi.com These diamide insecticides have demonstrated high efficacy against various pests. mdpi.com
While these documented syntheses utilize phenylhydrazines, the fundamental reaction highlights the role of the hydrazine functional group in forming the heterocyclic core. nih.govmdpi.com As a readily available substituted hydrazine, this compound represents a viable precursor for the synthesis of different classes of bioactive molecules and pesticides, even if its direct application in the synthesis of current market-leading products is not specified.
Toxicology and Biological Activity of Trimethylhydrazine
Mechanisms of Toxicity
The precise cellular and molecular mechanisms of trimethylhydrazine toxicity are not extensively detailed in publicly available scientific literature. However, the toxicity of hydrazine (B178648) derivatives, in general, is often linked to their metabolic activation into reactive intermediates. nih.gov This process of biotransformation is considered a key factor in the toxic and carcinogenic effects of many hydrazine compounds. nih.gov
The metabolic activation of hydrazines can occur through enzymatic and non-enzymatic pathways, leading to the formation of reactive species that have the ability to interact with and bind to cellular macromolecules such as DNA and proteins. nih.gov This covalent binding can disrupt normal cellular function, leading to cellular dysfunction and damage. nih.gov For many hydrazines, metabolic activation by cytochrome P450 enzymes is a significant pathway that can lead to hepatotoxicity. nih.gov The formation of reactive intermediates, such as free radicals, during the metabolism of hydrazines is a potential mechanism for their toxic effects. cdc.gov These reactive species can initiate processes like lipid peroxidation, further contributing to cellular injury. nih.gov
There is a lack of specific research data detailing the influence of this compound on biological pathways such as adrenoceptor activity. Adrenergic receptors, which include α (alpha) and β (beta) types, are crucial components of the sympathetic nervous system and are involved in regulating a wide array of physiological functions, including heart rate, blood pressure, and bronchodilation. nih.gov Drugs that interact with these receptors can act as agonists (activators) or antagonists (blockers), thereby modulating these pathways. nih.gov While some hydrazine compounds are known to have neurological effects, specific interactions between this compound and the adrenoceptor system have not been characterized in the available literature. nih.gov
Carcinogenicity and Tumor Induction Studies
Studies have been conducted to evaluate the carcinogenic potential of this compound, with notable findings in specific animal models.
In a lifetime study where this compound hydrochloride was administered in the drinking water to outbred Swiss albino mice, a significant increase in the incidence of blood vessel tumors was observed. These tumors were histopathologically classified as angiosarcomas. The incidence of these vascular tumors increased dramatically in the treated groups compared to the untreated controls.
The same study in Swiss mice also revealed an increase in the incidence of lung and kidney tumors. The lung tumors were histopathologically identified as adenomas. While the incidence of lung adenomas increased in the treated groups, the study also noted a baseline incidence in the control group. Kidney adenomas were also observed in the treated mice.
Swiss Mice : Research has demonstrated the tumorigenicity of this compound hydrochloride in Swiss mice. Lifetime administration in drinking water led to a statistically significant induction of angiosarcomas of the blood vessels and an increase in the incidence of lung and kidney adenomas.
Syrian Golden Hamster : There is a lack of available studies specifically investigating the carcinogenicity of this compound in Syrian golden hamsters. However, studies on other hydrazine derivatives have been conducted in this species. For instance, N-methyl-N-formylhydrazine has been shown to induce benign and malignant liver cell tumors, malignant histiocytomas, and tumors of the gallbladder and bile ducts in Syrian golden hamsters. nih.gov In contrast, a study on 1,1-dimethylhydrazine (B165182) found no evidence of treatment-related tumors in Syrian golden hamsters under the tested conditions. nih.gov These findings with other hydrazine compounds highlight that species-specific responses to this class of chemicals can vary.
Interactive Data Table: Tumor Incidence in Swiss Mice Treated with this compound Hydrochloride
| Tissue | Tumor Type | Control Group Incidence | Treated Group Incidence |
| Blood Vessels | Angiosarcoma | 5% | 85% |
| Lungs | Adenoma | 22% | 44% |
| Kidneys | Adenoma | 0% | 6% |
Developmental and Reproductive Toxicology Research (where applicable to derivatives)
In studies involving intermediate-duration inhalation exposure, female mice exposed to 1,1-dimethylhydrazine showed evidence of endometrial cysts. nih.gov However, it was noted that this type of lesion is also common in aging female mice, making the direct link to the chemical treatment uncertain. nih.gov The four primary manifestations of developmental toxicity are death, structural abnormalities, growth alterations, and functional impairment. birthdefectsresearch.org When assessing risk, developmental toxicity that occurs in the absence of maternal toxicity is of greater concern, as it suggests a direct effect of the substance on the developing organism. birthdefectsresearch.org
Research into other structurally related compounds, though not direct hydrazine derivatives, can also inform potential areas of concern. For example, prenatal developmental toxicology studies on dimethylaminoethanol (B1669961) bitartrate, a structural analog of the essential nutrient choline, were conducted in rats. nih.gov These studies showed what was described as "equivocal evidence" of developmental toxicity, characterized by increased incidences of certain arterial and skeletal variations in the absence of overt toxicity in the maternal rats. nih.gov The evaluation of reproductive and developmental toxicity involves identifying the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not cause adverse effects, and the Lowest-Observed-Adverse-Effect-Level (LOAEL). birthdefectsresearch.org
Methodological Approaches in Toxicological Research
The toxicological evaluation of chemical compounds relies on a variety of methodological approaches designed to identify and characterize potential hazards. These methods range from whole-animal studies to cell-based assays and computational modeling.
In Vitro and In Vivo Models for Toxicity Assessment
Toxicological assessments utilize both in vivo (whole organism) and in vitro (cellular or tissue-based) models to understand the potential effects of chemical exposure. ucl.ac.uk
In Vivo Models: Animal studies are a cornerstone of toxicity testing, providing data on how a substance affects a complete biological system. ucl.ac.uk For hydrazine and its derivatives, various animal models have been employed. Studies using dogs, rats, and mice have investigated the effects of inhalation exposure to 1,1-dimethylhydrazine, observing effects such as hyperplasia of the alveoli, liver toxicity, and respiratory issues. cdc.gov Rats have been used to study the absorption of inhaled hydrazine. nih.gov In cancer research, animal studies have shown that hydrazines can be carcinogenic in some species. cdc.gov The primary routes of exposure studied are inhalation, oral, and dermal contact. nih.gov These models allow for the examination of systemic effects, reproductive outcomes, and carcinogenicity. cdc.govnih.gov
In Vitro Models: In vitro methods use isolated cells, tissues, or organs, providing a controlled environment to study specific mechanisms of toxicity while reducing the use of live animals. ucl.ac.uk
Hepatocyte Models: Isolated rat hepatocytes have been used to investigate the metabolism and toxicity of hydrazine. ucl.ac.uk These studies have measured endpoints like cytotoxicity, dose-dependent depletion of ATP, and the inhibition of protein synthesis, which may underlie hydrazine-induced fatty liver. ucl.ac.uk
Genetic Toxicology Assays: To explore the mutagenic potential of hydrazine, researchers have used the mouse lymphoma assay, which yielded weakly positive results. nih.gov Further mechanistic studies have employed MutaMouse lung epithelial (FE1) cells to analyze the transcriptional response to hydrazine exposure, revealing an arrest of the cell cycle in the S-phase. nih.gov
DNA Repair-Deficient Cell Lines: Clonogenic assays using cell lines with specific deficiencies in DNA repair proteins (such as Brca2 and Fancg) have shown that hydrazine can sensitize cells that lack homology-dependent repair mechanisms. nih.gov
Ecotoxicology Models: The Brine Shrimp Lethality Test (BSLT) using Artemia salina Leach is an established in vitro method to assess the toxicity of chemical compounds, including hydrazone derivatives. researchgate.net
Advanced Analytical Techniques in Toxicological Studies (e.g., Metabolic Profiling)
Advanced analytical techniques are crucial for detecting and quantifying chemical compounds and their metabolites in biological and environmental samples, as well as for understanding their metabolic fate. nih.gov
Spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are standard methods for detecting hydrazine and its dimethylhydrazine derivatives in biological materials. nih.gov Mass spectrometry (MS) is often coupled with GC for unequivocal identification. nih.gov To enhance detection, particularly in spectrophotometric methods, derivatization of the analyte is common. Reagents like p-dimethylaminobenzaldehyde and 5-Nitro-2-Furaldehyde are used to react with hydrazines to form a product that can be more easily quantified. cdc.govresearchgate.net
Metabolic profiling is a powerful tool used to understand the biotransformation of xenobiotics. nih.gov The metabolism of hydrazine itself is complex; studies using 15N-labeled hydrazine in animals have shown that a significant portion of a dose is converted to nitrogen gas, while about 50% is excreted in the urine over 48 hours. dtic.mil Research has shown that hydrazine derivatives undergo metabolic activation, which is believed to be responsible for their toxic effects. nih.gov This biotransformation can occur through various enzymatic pathways, including those involving N-acetyl transferase and cytochrome P450 isozymes, leading to the formation of reactive species that can bind to cellular macromolecules like proteins and DNA. nih.gov For example, the metabolism of the hydrazine drug iproniazid (B1672159) by cytochrome P450 enzymes can produce an isopropyl radical, an alkylating agent implicated in its hepatotoxicity. wikipedia.org The formation of such reactive intermediates is a key mechanism of hydrazine-induced toxicity. wikem.org
Computational Toxicology and Predictive Modeling
Computational toxicology employs computer-based models to predict the potential toxicity of chemicals, offering a rapid and cost-effective alternative to traditional animal testing. mdpi.com These in silico methods are increasingly used for regulatory purposes to fill data gaps and prioritize chemicals for further testing. marquette.edunih.gov
A primary tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. mdpi.comresearchgate.net This allows for the prediction of a chemical's toxicity based on its molecular descriptors. researchgate.net
For hydrazines, a specific QSAR prediction model has been developed. A study analyzed the lethal dose (LD50) of 73 different hydrazine compounds in rats and used this data to construct a predictive model. researchgate.net The model was built using 1D–3D molecular descriptors obtained from quantum chemistry calculations and was based on an improved back-propagation (BP) neural network. researchgate.net The resulting model demonstrated good predictive performance for the toxicity of hydrazine compounds. researchgate.net
More broadly, the field of computational toxicology integrates data from various sources, including high-throughput in vitro screening assays like those in the ToxCast/Tox21 programs. nih.gov These approaches help to identify potential mechanisms of action and can be used to predict toxicological points of departure for risk assessment. nih.gov By combining QSAR, read-across techniques, and data from biological assays, computational models provide a powerful framework for evaluating chemical safety. mdpi.commarquette.edunih.gov
Compound Names
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While traditional methods for synthesizing trimethylhydrazine exist, future research is focused on developing more efficient, sustainable, and scalable synthetic routes. The exploration of novel pathways is critical for reducing costs, minimizing hazardous byproducts, and enabling the production of new, complex derivatives.
Modern synthetic strategies that could be applied or adapted for this compound synthesis include:
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a major goal. For instance, employing polyethylene (B3416737) glycol (PEG) as a green and biocompatible reaction medium has proven effective for synthesizing other nitrogen-containing heterocycles and could be explored for hydrazine (B178648) derivatives. researchgate.net
Catalytic and Multicomponent Reactions: Advances in catalysis offer pathways to new methods for creating C-N bonds, which are fundamental to hydrazine synthesis. researchgate.net Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, could provide efficient routes to novel this compound derivatives. researchgate.netnih.gov
Bio-inspired Synthesis: Engineering metabolic pathways in microorganisms or plants presents a long-term, sustainable platform for producing specialty chemicals. jbei.org While challenging, developing a biofactory for this compound or its precursors could revolutionize its production. jbei.org
Future work will likely involve adapting established methods, such as the synthesis of diacylhydrazine derivatives or substituted pyrazines, to create more complex molecules based on the this compound framework. nih.govnih.gov
Advanced Mechanistic Studies of Reactivity
A deeper, quantitative understanding of this compound's reactivity is essential for its application in complex chemical systems. While it is known to be a reagent in organic synthesis, detailed kinetic and mechanistic data are often extrapolated from related compounds like hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH). mdpi.comresearchgate.net
Key areas for future mechanistic investigation include:
Nucleophilicity Studies: Research has shown that methyl groups alter the reactivity of the nitrogen centers in hydrazine. researchgate.net Specifically, while methyl groups increase the nucleophilic reactivity of the α-position, they decrease it at the β-position. researchgate.net Studies have indicated that this compound is significantly less reactive than 1,1-dimethylhydrazine (B165182) in certain nucleophilic substitution reactions. researchgate.net Further kinetic studies are needed to quantify these effects across a broader range of reactions.
Decomposition and Combustion Kinetics: For applications in energetic materials, such as propellants, the thermal decomposition and combustion mechanisms are critical. mdpi.comresearchgate.net Research on related hydrazine fuels highlights the complexity of these reactions and the need for detailed kinetic models to understand and predict performance and stability. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction pathways, transition states, and energy barriers, as has been demonstrated in studies of hydrazine decomposition on catalytic surfaces. rsc.orgrsc.org
Reaction with Oxidizers: Understanding the hypergolic ignition process (spontaneous ignition upon contact with an oxidizer) at a fundamental level is crucial for propulsion applications. mdpi.com Quantum chemical calculations have been used to study the initial stages of ignition for hydrazine and dinitrogen tetroxide, and similar advanced computational studies for this compound would clarify its reaction mechanisms. mdpi.com
Development of New Derivatives with Enhanced Properties
This compound serves as a valuable scaffold for creating new molecules with tailored functionalities. By chemically modifying the core structure, researchers can develop derivatives with enhanced physical, chemical, or biological properties.
Future research in this area will likely focus on:
Synthesis of Functional Materials: Hydrazine derivatives have been investigated as components in materials for dye-sensitized solar cells. By incorporating the this compound moiety into larger conjugated systems, it may be possible to tune the electronic properties (e.g., HOMO/LUMO energy levels) for optimal performance in optoelectronic devices. mdpi.com The introduction of specific functional groups can also influence intermolecular interactions, leading to materials with unique liquid crystal or non-linear optical properties. mdpi.com
Biologically Active Molecules: The acylhydrazone moiety is a key feature in many compounds designed for biological activity. mdpi.com Research into diacylhydrazine derivatives has aimed to develop potential inhibitors of chitin (B13524) biosynthesis, a target for antifungal and insecticidal agents. nih.gov Future work could explore this compound-based derivatives for similar or novel therapeutic targets, leveraging quantitative structure-activity relationship (QSAR) models to guide the design process. nih.gov
Energetic Material Formulation: Derivatives of this compound may offer improved performance characteristics, such as higher energy density or greater stability, for use in solid propellant formulations.
Applications in Emerging Fields of Chemistry and Materials Science
The unique properties of this compound and its derivatives make them candidates for several high-technology applications. Current use as a reagent and precursor is established, but future research aims to expand its utility into more advanced fields.
| Emerging Field | Potential Application of this compound/Derivatives | Rationale and Research Focus | Reference |
|---|---|---|---|
| Materials Science | Organic Electronics (e.g., Dye-Sensitized Solar Cells) | Derivatives can be designed as organic dyes with tunable HOMO/LUMO energy gaps to improve solar cell efficiency. Focus is on synthesizing novel conjugated systems. | |
| Catalysis | Precursors for Metal-Organic Complexes | Serves as a ligand in the synthesis of complexes with metals like trimethylaluminum (B3029685). These complexes are studied for their catalytic properties in various organic reactions. | |
| Propulsion Technology | Component in Advanced Solid Propellants | The energetic properties of the hydrazine backbone are of interest. Derivatives may offer enhanced stability, safety, or performance compared to traditional hydrazine fuels. | |
| Synthetic Chemistry | Building Block for Heterocyclic Compounds | Used as a precursor for forming hydrazones and azines, which are versatile intermediates in the synthesis of pharmaceuticals and specialty chemicals. |
Refined Environmental Risk Assessment and Remediation Technologies
Given the known toxicity and carcinogenicity of related hydrazines like monomethylhydrazine and UDMH, a proactive and thorough assessment of this compound's environmental fate and impact is crucial. industrialchemicals.gov.au Future research must focus on developing a comprehensive risk profile and effective remediation strategies.
Environmental Risk Assessment:
Toxicity Profiling: Detailed studies are needed to establish the specific toxicological profile of this compound. Often, data from analogous compounds like UDMH and hydrazine are used as surrogates, but compound-specific data is necessary for accurate risk assessment. industrialchemicals.gov.au
Degradation Pathways: Understanding how this compound persists and transforms in soil and water is critical. mdpi.com Like other persistent chemicals, it may pollute aquatic environments through runoff. mdpi.com Research should identify its degradation products and their respective toxicities.
In-Silico Modeling: Computational tools can be used to predict toxicity, biodegradability, and other environmental properties. mdpi.com These models, when validated with experimental data, can accelerate risk assessment and help in designing less hazardous derivatives. mdpi.com
Remediation Technologies: Numerous technologies exist for cleaning up sites contaminated with organic chemicals and could be adapted for potential this compound spills. epa.govresearchgate.netepa.gov
| Remediation Technology | Description | Applicability to Hydrazine-Type Contaminants | Reference |
|---|---|---|---|
| In Situ Chemical Oxidation (ISCO) | Involves injecting strong oxidizing agents (e.g., permanganate, peroxide) into the subsurface to chemically convert contaminants into less toxic compounds. | Highly applicable, as hydrazines are strong reducing agents and are readily oxidized. | epa.gov |
| In Situ Chemical Reduction (ISCR) | Employs reducing agents, such as zero-valent iron (ZVI), often in the form of a permeable reactive barrier (PRB), to degrade contaminants. | May be less effective for hydrazines themselves but could treat certain degradation byproducts or co-contaminants. | frtr.gov |
| Bioremediation | Uses microorganisms to break down organic contaminants. This can be enhanced by adding nutrients or other agents to stimulate microbial activity. | Certain microorganisms can degrade related compounds, though the triazine ring in other herbicides has proven persistent. Research is needed to identify or engineer microbes effective against this compound. | mdpi.comepa.gov |
| Soil Vapor Extraction (SVE) | Applies a vacuum to the soil to remove volatile and some semi-volatile organic contaminants from the unsaturated zone. | Applicable given that this compound is a volatile liquid, similar to other fuel components. | epa.gov |
| Activated Carbon Adsorption | Involves using activated carbon to adsorb contaminants from groundwater or soil, effectively immobilizing them. | A common and effective polishing step for removing a wide range of organic compounds from water. | epa.gov |
Deeper Understanding of Biological Interactions and Therapeutic Potential (of derivatives)
While this compound itself is investigated for its chemical reactivity, its structural motifs are relevant in the design of biologically active molecules. Future research in this domain will focus exclusively on new derivatives, aiming to understand their interactions with biological systems and explore any therapeutic potential. This research is distinct from toxicological assessments and focuses on designing beneficial molecular interactions.
Key research avenues include:
Enzyme Inhibition: Derivatives can be designed to fit into the active sites of specific enzymes. For example, diacylhydrazine derivatives have been synthesized and screened for their ability to inhibit chitin synthesis, demonstrating that the hydrazine scaffold can be a basis for enzyme inhibitors. nih.gov
Modulation of Cellular Processes: The biological activity of this compound has been linked to its function as an alkylating agent, allowing it to form covalent bonds with DNA and proteins, thereby disrupting cellular functions. While this property is associated with toxicity, derivatives could be designed to target specific pathways in diseased cells, a strategy employed in some cancer therapeutics. nih.gov
Scaffolds for Regenerative Medicine: Functional biomaterials are crucial for tissue engineering and drug delivery. nih.gov Chitosan, a polymer with structural similarities to some nitrogenous compounds, has derivatives that are explored as scaffolds in regenerative medicine due to their biocompatibility and ability to support cell growth. nih.gov This suggests that novel polymers derived from or incorporating a this compound-like structure could be investigated for unique biomaterial properties.
Analogs of Natural Compounds: Betaine (B1666868), a natural compound analogous in some respects to a this compound derivative (trimethylglycine), exhibits antioxidant properties and has been studied for its potential to inhibit tumor growth. nih.gov Research into how betaine and its derivatives interact with cellular processes, such as preserving protein hydration and modulating immune responses, provides a model for investigating the potential beneficial biological activities of novel, structurally related synthetic compounds. nih.gov
Future work in this area requires a synergistic approach, combining organic synthesis to create libraries of novel derivatives with advanced biochemical and cellular screening assays to identify and optimize potential therapeutic leads.
Q & A
Q. What are the common synthetic routes for trimethylhydrazine derivatives in energetic materials?
this compound derivatives, such as this compound iodide (TMHI), are critical intermediates in synthesizing insensitive explosives like LLM-116. A widely used method is vicarious nucleophilic substitution (VNS) involving 3,5-dinitropyrazole (3,5-DNP) and TMHI, yielding LLM-116 at 60% efficiency. However, TMHI’s toxicity limits scalability. Alternative routes developed by Stefan et al. (2014) employ safer starting materials like 4-nitropyrazole (4-NP) or 3,5-dimethylpyrazole, with comparative yields and purity detailed in their synthesis protocols .
Q. What analytical techniques are effective in characterizing this compound and its derivatives?
Key methods include:
- Mass spectrometry (MS) : Dissociative ionization studies reveal fragmentation patterns, such as the this compound cation [(H₃C)₂N-NH(CH₃)⁺] at m/z 74, with minor contributions from methane/methyl loss .
- Elemental analysis : Used to verify purity (e.g., C: 34.87%, H: 7.11%, Br: 33.14% for 3-(2,2,2-trimethylhydrazine)methylpropionate bromide) .
- Solubility and stability assays : this compound derivatives are water-soluble but show limited solubility in acetone or isopropanol .
Q. How can environmental contamination by this compound be analyzed and remediated?
Environmental studies identify degradation products like dimethylamine, tetramethyltetrazene, and nitrosodimethylamine in soils contaminated with unsymmetrical dimethylhydrazine (UDMH). Analytical methods include gas chromatography-mass spectrometry (GC-MS) to detect these byproducts, while remediation strategies focus on oxidative degradation pathways using air or chemical oxidants .
Q. What thermodynamic properties are critical for modeling this compound’s stability?
Thermodynamic studies emphasize enthalpy of formation, vapor pressure, and heat capacity. For example, 1,1,2-trimethylhydrazine’s stability is influenced by its molecular symmetry and intermolecular interactions, which are modeled using group contribution methods or experimental calorimetry .
Q. What regulatory controls apply to this compound under international non-proliferation agreements?
this compound (CAS 1741-01-1) is listed under 1C111.a.4.a of the Missile Technology Control Regime (MTCR) due to its use in rocket propellants. Researchers must comply with export controls and safety protocols for handling and storage .
Advanced Research Questions
Q. How does this compound inhibit γ-butyrobetaine hydroxylase (BBOX) and what are the implications for cardioprotection?
The derivative 3-(2,2,2-trimethylhydrazine)propionate (THP, Mildronate) acts as a competitive inhibitor of BBOX, an iron/2-oxoglutarate-dependent enzyme in L-carnitine biosynthesis. THP reduces myocardial ischemia by lowering carnitine levels, thereby limiting fatty acid oxidation and shifting energy production to glycolysis. Mechanistic studies using hepatic cytosol fractions show THP is metabolized to 3-hydroxypropionic acid via BBOX-mediated hydroxylation .
Q. What are the metabolic pathways of this compound-based compounds like MET-88 in vivo?
In rats, MET-88 undergoes hepatic biotransformation into 3-hydroxy-MET-88 (an unstable intermediate) via BBOX, followed by spontaneous conversion to 3-hydroxypropionic acid. Pharmacokinetic studies reveal a plasma half-life of 2–4 hours, with renal excretion as the primary elimination route. Contradictions arise in interspecies metabolic efficiency, necessitating human clinical validation .
Q. What strategies improve the yield and safety of this compound derivatives in explosive synthesis?
Optimization includes:
Q. How do structural modifications of this compound affect OCTN2 transporter inhibition?
Structure-activity relationship (SAR) studies on THP derivatives reveal that hydrophobic substituents enhance binding to the OCTN2 transporter, which regulates cellular carnitine uptake. Virtual screening and in vivo assays show that methyl or trifluoromethyl groups at specific positions improve inhibitory potency by 10–20-fold .
Q. What mechanisms underlie the dissociation patterns of this compound in mass spectrometry?
High-resolution MS analysis shows dominant fragmentation via N–N bond cleavage , generating ions like [(CH₃)₂NH⁺] (m/z 46) and [CH₃NH₂⁺] (m/z 31). Isotopic labeling and collision-induced dissociation (CID) experiments confirm hydrazine-specific pathways, critical for quantifying trace impurities in propellant formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
